1-Bromo-1-(2-fluorophenyl)-2-propanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-(2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)9(10)7-4-2-3-5-8(7)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPWCNVJGOYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 1 2 Fluorophenyl 2 Propanone
Direct Alpha-Bromination Approaches
The most direct route to 1-Bromo-1-(2-fluorophenyl)-2-propanone involves the selective bromination of the α-carbon of 1-(2-fluorophenyl)-2-propanone. This transformation can be achieved through several methods, each with its own set of reagents, conditions, and catalytic strategies.
Bromination of 1-(2-Fluorophenyl)-2-propanone
The introduction of a bromine atom at the alpha position to the carbonyl group of 1-(2-fluorophenyl)-2-propanone is typically achieved through electrophilic bromination. The reaction generally proceeds via an enol or enolate intermediate, which acts as the nucleophile. masterorganicchemistry.comlibretexts.org
A variety of brominating agents can be employed for the synthesis of α-bromoketones. The choice of reagent is crucial for achieving high selectivity and yield.
Bromine (Br₂) : The classical approach involves the use of molecular bromine, often in the presence of an acid catalyst. masterorganicchemistry.com The acid promotes the formation of the enol tautomer, which then reacts with bromine. masterorganicchemistry.comlibretexts.org While effective, the use of liquid bromine can be hazardous due to its high reactivity and toxicity. nih.gov
N-Bromosuccinimide (NBS) : NBS is a widely used and more convenient alternative to molecular bromine. nih.govwikipedia.org It is a solid, making it easier to handle, and it can provide a low, steady concentration of bromine in the reaction mixture, which can enhance selectivity. wikipedia.org The reaction is often catalyzed by acids like p-toluenesulfonic acid (p-TsOH). bohrium.com In some cases, radical initiators can be used, although for α-bromination of ketones, acid-catalyzed pathways are more common. wikipedia.org
Phenyltrimethylammonium Tribromide (PTAT) : This solid reagent is another mild and selective alternative to bromine. researchgate.net It is known to be effective for the α-bromination of aralkyl ketones, often providing the desired product in high yield with minimal side reactions. researchgate.net
A comparative overview of these reagents for the bromination of ketones is presented in the table below.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| **Bromine (Br₂) ** | Acid catalyst (e.g., HBr, AcOH) masterorganicchemistry.com | Readily available | Hazardous, can lead to over-bromination nih.gov |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), often in CH₃CN or MeOH bohrium.com | Solid, easier to handle, often more selective nih.govwikipedia.org | Can require a catalyst, byproduct removal may be necessary |
| Phenyltrimethylammonium Tribromide (PTAT) | Often used in solvents like THF researchgate.net | Solid, mild, highly selective for α-bromination researchgate.net | Can be more expensive than other reagents |
The choice of solvent can significantly influence the outcome of the bromination reaction. Solvents such as methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107) are commonly used. For instance, in the bromination of acetophenones with NBS, methanol has been reported as an effective solvent. lookchem.com The use of anhydrous tetrahydrofuran with Phenyltrimethylammonium Tribromide has been noted to enhance selectivity, as it stabilizes the tribromide ion and can act as a buffer for any hydrobromic acid generated. orgsyn.org
Temperature control is also critical. Reactions are often conducted at room temperature or with gentle heating to control the reaction rate and minimize the formation of byproducts. In some methodologies, such as those employing microwave irradiation, elevated temperatures are used to accelerate the reaction significantly.
Acid catalysis is a common strategy to promote the enolization of the ketone, which is often the rate-determining step in the bromination process. libretexts.org p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst in conjunction with NBS. bohrium.comlookchem.com Research has also explored the use of other catalytic systems. For example, selenium dioxide has been used to mediate the bromination of α,β-unsaturated ketones with NBS in the presence of p-TsOH. nih.gov While not directly applicable to saturated ketones, this highlights the ongoing development of catalytic methods in bromination.
If the α-carbon of the ketone is a stereocenter, the bromination can lead to the formation of a new stereocenter. The reaction of an achiral enol with bromine will result in a racemic mixture of the α-bromo ketone. libretexts.org To achieve enantioselectivity, organocatalytic methods have been developed for the α-bromination of aldehydes and ketones. These methods often employ chiral secondary amines to form chiral enamines in situ, which then react with an electrophilic bromine source to give the α-brominated product with high enantiomeric excess. orgsyn.org While specific studies on the enantioselective bromination of 1-(2-fluorophenyl)-2-propanone are not widely reported, the principles of asymmetric organocatalysis could potentially be applied to achieve stereocontrol in its synthesis.
Optimized Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a careful selection of the brominating agent, catalyst, solvent, and reaction temperature.
For the bromination of acetophenone (B1666503) derivatives, studies have shown that the combination of NBS and p-TsOH in a suitable solvent like acetonitrile or methanol provides high yields of the corresponding α-bromoacetophenones. bohrium.comlookchem.com The reaction time and temperature are key variables; for instance, using ultrasound has been shown to accelerate the reaction and allow for lower reaction temperatures compared to thermal conditions. lookchem.com
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating bromination reactions. For example, the selective monobromination of aromatic ketones with NBS can be achieved in high yields within minutes under microwave irradiation.
The table below summarizes findings from a study on the sonochemical bromination of substituted acetophenones, which can serve as a model for optimizing the synthesis of this compound.
| Entry | Substrate | Product | Yield (%) (Ultrasound) | Yield (%) (Thermal) |
| 1 | Acetophenone | α-Bromoacetophenone | 92 | 88 |
| 2 | 4'-Methylacetophenone | 2-Bromo-1-(p-tolyl)ethanone | 90 | 85 |
| 3 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | 88 | 82 |
| 4 | 4'-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethanone | 94 | 90 |
| 5 | 4'-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone | 93 | 89 |
Data adapted from a study on the sonochemical bromination of acetophenones with NBS and p-TsOH in methanol. lookchem.com
These results indicate that the presence of an electron-withdrawing group, such as the fluorine atom in 1-(2-fluorophenyl)-2-propanone, is compatible with these reaction conditions and may even lead to high yields of the desired α-brominated product.
Alternative Synthetic Routes to this compound
While the direct bromination of 1-(2-fluorophenyl)propan-2-one (B141338) is a common method for the synthesis of the title compound, several alternative strategies can be employed. These routes may offer advantages in terms of substrate availability, reaction control, and the introduction of structural diversity.
Approaches Involving Organometallic Reagents
Organometallic reagents provide a powerful toolkit for the construction of carbon-carbon bonds, offering a convergent approach to the synthesis of ketones and their derivatives.
One plausible, though not explicitly documented for this specific molecule, organometallic route involves the use of a Grignard reagent. The synthesis would commence with the reaction of 2-fluorobromobenzene with magnesium metal in an anhydrous ether, such as tetrahydrofuran (THF), to form 2-fluorophenylmagnesium bromide. This Grignard reagent can then be reacted with a suitable electrophile to introduce the propanone moiety. For instance, reaction with propionyl chloride would, in theory, yield the desired ketone, 1-(2-fluorophenyl)propan-1-one, which could then be subjected to alpha-bromination. However, the high reactivity of Grignard reagents with acid chlorides can lead to double addition, forming a tertiary alcohol. A more controlled approach would be the reaction of the Grignard reagent with propionitrile, which, after hydrolysis of the intermediate imine, would furnish the ketone.
Another strategy could involve the use of an organolithium reagent. 2-Fluorobromobenzene can be treated with a strong base like n-butyllithium at low temperatures to generate 2-fluorophenyllithium. This highly reactive species could then be reacted with a suitable propanoyl synthon.
A more direct, albeit less common, approach for the synthesis of α-haloketones involves the chemoselective addition of halomethyllithium carbenoids to Weinreb amides. In a hypothetical application to the target molecule, one would first prepare N-methoxy-N-methyl-2-fluorobenzamide. Reaction of this Weinreb amide with bromomethyllithium, generated in situ, could potentially yield 1-bromo-1-(2-fluorophenyl)-2-ethanone, a close analog of the target compound. Further methylation would be required to obtain the final product.
Multi-Step Synthesis from Simpler Precursors
Constructing this compound from readily available starting materials often necessitates a multi-step synthetic sequence. A logical starting point is a simple fluorinated aromatic compound like fluorobenzene (B45895) or 2-fluorotoluene.
Route from Fluorobenzene:
A common strategy to introduce an acyl group onto an aromatic ring is the Friedel-Crafts acylation. researchgate.net Fluorobenzene can be acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a mixture of ortho- and para-substituted products. researchgate.net The desired ortho-isomer, 1-(2-fluorophenyl)propan-1-one, would then need to be separated from the para-isomer, 1-(4-fluorophenyl)propan-1-one. The separated 1-(2-fluorophenyl)propan-1-one can subsequently be subjected to alpha-bromination using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS) to afford the final product. libretexts.org
Route from 2-Fluorotoluene:
An alternative multi-step synthesis can commence with 2-fluorotoluene. The first step would involve the oxidation of the methyl group to a carboxylic acid, yielding 2-fluorobenzoic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The resulting 2-fluorobenzoic acid can then be converted to its acid chloride, 2-fluorobenzoyl chloride, using a reagent such as thionyl chloride (SOCl₂). Reaction of 2-fluorobenzoyl chloride with a methyl Grignard reagent (CH₃MgBr) could then form 1-(2-fluorophenyl)ethanone. Subsequent reaction with a methylating agent would be needed to introduce the additional carbon, followed by bromination. A more direct route from the acid chloride would be a reaction with dimethylcadmium (B1197958) ((CH₃)₂Cd) to form the ketone directly. Finally, alpha-bromination of the resulting ketone would yield this compound.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. carlroth.com These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.
A key area for improvement is the bromination step. Traditional methods often employ elemental bromine, which is highly corrosive and hazardous. Greener alternatives focus on the use of less hazardous brominating agents and more environmentally benign reaction conditions. chemindigest.com For instance, the use of a bromide-bromate couple in an aqueous acidic medium can serve as an in-situ source of bromine, avoiding the handling of liquid bromine. chemindigest.com Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle than bromine. rsc.org
The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact. rsc.org For the bromination of ketones, reactions have been successfully carried out "on water," where the reactants are mixed in the presence of water without the use of an organic solvent. prepchem.com Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), offers a solvent-free alternative for the synthesis of α-haloketones. rsc.org
Furthermore, the use of catalysts instead of stoichiometric reagents aligns with green chemistry principles by increasing atom economy and reducing waste. carlroth.com For example, catalytic amounts of acids or bases are often sufficient to promote the enolization required for alpha-halogenation. libretexts.org
A potential green synthetic route to this compound could involve the Friedel-Crafts acylation of fluorobenzene using a reusable solid acid catalyst, followed by a solvent-free or "on-water" bromination of the resulting ketone using NBS.
Purification Techniques and Strategies for Synthesis Products
The successful isolation of pure this compound from a reaction mixture relies on the application of appropriate purification techniques. The choice of method depends on the nature of the impurities and the scale of the synthesis.
Recrystallization and Distillation
Recrystallization is a widely used technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.
For α-bromo aromatic ketones like this compound, a variety of solvents and solvent systems can be explored for recrystallization. The choice of solvent is often empirical, but some general guidelines can be followed. Solvents with a similar polarity to the compound are often a good starting point.
| Solvent/Solvent System | Rationale |
| Ethanol | A common and relatively polar solvent that is often effective for recrystallizing moderately polar organic compounds. |
| Methanol | Similar to ethanol, but with a lower boiling point, which can be advantageous for removing the solvent after crystallization. |
| Isopropanol | Another alcohol that can be a suitable recrystallization solvent. |
| Hexane (B92381)/Ethyl Acetate (B1210297) | A non-polar/polar solvent mixture that allows for fine-tuning of the solvent polarity to achieve optimal crystallization. The compound is typically dissolved in the more polar solvent (ethyl acetate), and the less polar solvent (hexane) is added until turbidity is observed. |
| Toluene | An aromatic solvent that can be effective for recrystallizing other aromatic compounds. |
Distillation is a purification technique for liquids based on differences in boiling points. While this compound is likely a solid at room temperature, vacuum distillation could potentially be employed for purification, especially on a larger scale, provided the compound is thermally stable and has a sufficiently low boiling point under reduced pressure.
Chromatographic Purification Methods (e.g., Column Chromatography, Preparative HPLC)
Chromatographic methods are powerful techniques for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography:
Column chromatography is a versatile and widely used method for purifying organic compounds. A solid adsorbent, typically silica (B1680970) gel or alumina (B75360), is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.
For the purification of this compound, a common stationary phase would be silica gel. The choice of eluent is crucial for achieving good separation. A typical starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ratio of these solvents is optimized to achieve a good separation of the desired product from any unreacted starting materials or by-products.
| Stationary Phase | Eluent System (Example) | Principle of Separation |
| Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Separation is based on polarity. More polar compounds adhere more strongly to the silica gel and elute more slowly. |
| Alumina | Hexane/Dichloromethane (e.g., 8:2 to 5:5 v/v) | Similar to silica gel, separation is based on polarity, but alumina can be more suitable for certain compounds. |
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It operates on the same principles as analytical HPLC but on a larger scale. For challenging separations, such as the separation of regioisomers or closely related impurities, preparative HPLC can be an invaluable tool.
For the purification of this compound, a reversed-phase HPLC system would likely be employed. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobicity of the compounds, with more non-polar compounds having a stronger interaction with the stationary phase and thus a longer retention time.
| Column Type | Mobile Phase (Example) | Detection |
| Reversed-Phase (C18) | Water/Acetonitrile gradient | UV detection at a suitable wavelength (e.g., 254 nm) |
| Reversed-Phase (C8) | Water/Methanol with 0.1% formic acid | UV detection |
Chemical Reactivity and Transformation of 1 Bromo 1 2 Fluorophenyl 2 Propanone
Reactivity of the Alpha-Bromine Moiety
The bromine atom, being a good leaving group, is the focal point of the molecule's reactivity. Its departure can be facilitated through either substitution or elimination pathways.
Nucleophilic substitution is a characteristic reaction for alpha-haloketones. echemi.com In these reactions, a nucleophile replaces the bromine atom. The reaction can proceed through different mechanisms depending on the conditions and the nature of the nucleophile.
Oxygen-based nucleophiles readily react with 1-Bromo-1-(2-fluorophenyl)-2-propanone. For instance, alkoxides, such as sodium methoxide, would yield an alpha-alkoxy ketone. Similarly, carboxylate salts, like sodium acetate (B1210297), would produce an alpha-acyloxy ketone. These reactions typically involve the attack of the oxygen nucleophile on the electrophilic carbon bearing the bromine atom.
Table 1: Examples of Nucleophilic Substitution with O-Nucleophiles
| Nucleophile | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Alkoxide | Sodium Methoxide | 1-(2-Fluorophenyl)-1-methoxy-2-propanone | ![]() |
| Carboxylate | Sodium Acetate | 1-Acetyl-1-(2-fluorophenyl)-2-propanone | ![]() |
Amines, acting as nitrogen-centered nucleophiles, can displace the bromide to form alpha-amino ketones. Reaction with a primary amine, such as methylamine, would yield 1-(methylamino)-1-(2-fluorophenyl)-2-propanone. These products can be valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.
Sulfur-based nucleophiles, which are typically potent, react efficiently. Thiols or their corresponding thiolate salts can be used to synthesize alpha-thio ketones. For example, reaction with sodium thiomethoxide would result in the formation of 1-(2-fluorophenyl)-1-(methylthio)-2-propanone.
The substrate this compound features a secondary benzylic halide, a structure that is on the borderline between SN1 and SN2 reaction pathways. The operative mechanism is highly dependent on the reaction conditions. libretexts.orgkhanacademy.org
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. libretexts.org The first and rate-limiting step is the spontaneous dissociation of the bromide leaving group to form a secondary benzylic carbocation. libretexts.orgyoutube.com This carbocation is stabilized by resonance with the adjacent phenyl ring. The second step is the rapid attack of a nucleophile on this carbocation. youtube.com SN1 reactions are favored by polar protic solvents (e.g., water, ethanol) and weak nucleophiles. libretexts.orgkhanacademy.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.comchemguide.co.uk This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF). libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, the SN2 pathway would face some steric hindrance from the adjacent acetyl and 2-fluorophenyl groups.
Table 2: Comparison of SN1 and SN2 Pathways for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) libretexts.org | Second-order (Rate = k[Substrate][Nucleophile]) youtube.com |
| Mechanism | Two steps, via carbocation intermediate chemguide.co.uk | One step, concerted youtube.com |
| Substrate | Favored by ability to form a stable carbocation (secondary benzylic is good) savemyexams.com | Hindered by bulky groups near the reaction center savemyexams.com |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) khanacademy.org | Favored by strong nucleophiles (e.g., RO⁻, CN⁻) libretexts.org |
| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org |
| Stereochemistry | Results in racemization if the carbon is chiral | Results in inversion of configuration youtube.com |
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated ketone. libretexts.org This type of reaction is typically an E2 (Elimination Bimolecular) process. askthenerd.com
The E2 mechanism is a concerted, one-step reaction where the base abstracts a proton from the beta-carbon (the methyl group in this case) while the double bond forms and the bromide leaving group is expelled. libretexts.org This reaction generally requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. libretexts.org The product of this elimination would be 1-(2-fluorophenyl)prop-1-en-2-one . This conjugated enone system is a valuable synthon in its own right, often used in Michael additions and Diels-Alder reactions. Strong, sterically hindered bases like potassium tert-butoxide are often used to favor elimination over substitution. askthenerd.com
Table 3: Elimination Reaction of this compound
| Reaction Type | Base | Product Name | General Conditions |
|---|---|---|---|
| E2 Elimination | Potassium tert-butoxide | 1-(2-Fluorophenyl)prop-1-en-2-one | Anhydrous solvent, heat libretexts.org |
Nucleophilic Substitution Reactions
Reactivity of the Carbonyl Group
The ketone's carbonyl group (C=O) is a primary center of reactivity, susceptible to nucleophilic attack at the electrophilic carbon and electrophilic attack at the nucleophilic oxygen.
The carbonyl group of aldehydes and ketones can be reduced to a hydroxyl group, yielding primary and secondary alcohols, respectively. libretexts.org For this compound, a ketone, reduction results in the formation of a secondary alcohol, specifically 1-Bromo-1-(2-fluorophenyl)-2-propanol.
Commonly used reducing agents for this transformation are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org A subsequent protonation step, typically from the solvent or an added acid, neutralizes the resulting alkoxide anion to form the alcohol. libretexts.org
Mechanism of Carbonyl Reduction:
Nucleophilic Attack: The hydride ion from the reducing agent attacks the electrophilic carbon atom of the carbonyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate. libretexts.org
Protonation: The negatively charged alkoxide oxygen is protonated by a proton source (e.g., water, methanol) to yield the final hydroxyl derivative. libretexts.org
| Reducing Agent | Typical Solvent | Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | A milder reducing agent, safer to handle. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | A very strong reducing agent, reacts violently with protic solvents like water. Requires a separate aqueous workup step. libretexts.org |
The choice of reducing agent can be critical, as stronger agents like LiAlH₄ might also induce other reactions, such as the substitution of the alpha-bromine, although reduction of the carbonyl is typically faster.
The oxidation of ketones is generally less straightforward than the oxidation of aldehydes. Ketones lack the hydrogen atom directly bonded to the carbonyl carbon, making them resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions are typically required, often leading to the cleavage of carbon-carbon bonds.
However, a potential pathway to a carboxylic acid derivative involves the initial reduction of the ketone to its corresponding secondary alcohol, as described in section 3.2.1. This resulting secondary alcohol, 1-Bromo-1-(2-fluorophenyl)-2-propanol, could then be oxidized. The oxidation of secondary alcohols typically yields ketones. To obtain a carboxylic acid, cleavage of the carbon skeleton would be necessary.
Alternatively, if the desired product is benzoic acid or a derivative, oxidative cleavage of the bond between the carbonyl carbon and the phenyl ring could be pursued, although this requires specific and potent oxidizing conditions. A more plausible route to a carboxylic acid would be the oxidation of the methyl group, which is not a direct oxidation of the carbonyl but a reaction at the alpha-carbon.
Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enol or enolate ion with a carbonyl compound. msu.edu The success of these reactions depends on the presence of acidic alpha-hydrogens. msu.edu this compound has two alpha-carbons: the brominated carbon attached to the phenyl ring and the methyl group carbon.
The hydrogen on the brominated carbon is generally not considered sufficiently acidic or accessible for enolate formation. Therefore, enolization will occur at the methyl group. The resulting enolate can then act as a nucleophile, attacking the carbonyl group of another molecule (either another molecule of itself in a self-condensation or a different carbonyl compound in a crossed-condensation). msu.eduyoutube.com
A Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize (like benzaldehyde), is a relevant example. msu.edu In this scenario, this compound would serve as the enolizable ketone component.
The hydrogens on the carbon atoms adjacent to a carbonyl group (alpha-carbons) are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base, the enolate anion. youtube.com
This compound has two distinct alpha-carbons. The protons on the methyl group are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the alpha-carbon or the oxygen atom. msu.edu Reactions with most electrophiles, like alkyl halides, occur preferentially at the carbon, leading to C-alkylation.
The presence of the bromine atom on the other alpha-carbon influences the molecule's reactivity. This site is now electrophilic and susceptible to nucleophilic attack, a common feature of alpha-haloketones.
Reactivity of the 2-Fluorophenyl Moiety
The 2-fluorophenyl ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The rate and position of this substitution are controlled by the existing substituents on the ring: the fluorine atom and the bromo-propanone group.
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. libretexts.orgmasterorganicchemistry.com The substituents already on the ring determine the position of the incoming electrophile.
Fluorine (-F): Halogens are deactivating groups, meaning they make the ring less reactive towards EAS than benzene itself. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions. masterorganicchemistry.com
Bromo-propanone group (-CH(Br)C(=O)CH₃): This group is strongly deactivating due to the electron-withdrawing inductive and resonance effects of the carbonyl group. The carbonyl group withdraws electron density from the ring, making it less nucleophilic. It is a meta-director. youtube.com
When both an ortho, para-director and a meta-director are present on the ring, their directing effects must be considered together. The fluorine is at position 2. The bromo-propanone group is at position 1.
Directing Effects on the Ring:
| Position | Influence of -F (at C2) | Influence of -CH(Br)C(=O)CH₃ (at C1) | Overall Effect |
| 3 | ortho to -CH(Br)C(=O)CH₃, meta to -F | meta to -F | Activated by -F (resonance), deactivated by both (induction). Likely site. |
| 4 | para to -CH(Br)C(=O)CH₃, meta to -F | meta to -F | Deactivated by both. |
| 5 | meta to -CH(Br)C(=O)CH₃, para to -F | meta to -CH(Br)C(=O)CH₃ | Activated by -F (resonance), deactivated by both (induction). Likely site. |
| 6 | ortho to -F, ortho to -CH(Br)C(=O)CH₃ | ortho to -F | Highly sterically hindered and electronically deactivated. Unlikely site. |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce new substituents with high precision. wikipedia.orguwindsor.ca
In the case of this compound, the fluorine atom on the phenyl ring can act as a directing group. Halogens, including fluorine, are known to function as moderate DMGs. organic-chemistry.org The mechanism involves the coordination of the lithium base to the Lewis basic halogen atom, which kinetically enhances the acidity of the adjacent C-H proton, facilitating its removal. wikipedia.orgbaranlab.org For the 2-fluorophenyl group, this would direct metalation to the C3 position.
However, the bromine atom present on the benzene ring can also exert a directing effect. nih.gov The relative directing strength of multiple DMGs determines the site of lithiation. In a molecule with both fluorine and another directing group, the outcome depends on the specific groups and their positions. organic-chemistry.org For this compound, the primary directing group is the fluorine atom. The strong electron-withdrawing nature of the adjacent α-bromoacetyl group would further acidify the aromatic protons, potentially influencing the regioselectivity of the metalation.
A typical DoM reaction sequence is illustrated below:
Deprotonation: The aromatic compound with a DMG is treated with a strong base (e.g., n-butyllithium, sec-butyllithium) in an aprotic solvent like THF or diethyl ether at low temperatures (-78 °C). uwindsor.ca
Electrophilic Quench: The generated aryllithium species is then treated with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.
Table 1: Potential Electrophiles for Quenching Aryllithium Intermediates from Directed Ortho-Metalation
| Electrophile Class | Example Reagent | Introduced Functional Group |
|---|---|---|
| Carbonyls | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Boronic Esters | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) (after workup) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
The competition between the directing effects of the fluorine atom and the potential for other reactions, such as lithium-halogen exchange at the α-bromo position, makes the application of DoM to this specific substrate a complex synthetic challenge that requires careful optimization of reaction conditions.
Cross-Coupling Reactions Involving Aromatic Halogen
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the bromine atom of the α-bromoketone is highly reactive in substitution reactions, the fluorine atom on the aromatic ring can also participate in cross-coupling, although it presents a significant challenge.
The C-F bond is the strongest carbon-halogen bond, making aryl fluorides generally unreactive in traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. Overcoming this inertness typically requires:
Specialized Catalysts: Highly active catalysts, often featuring electron-rich, bulky phosphine (B1218219) ligands (e.g., t-butyl-XPhos) or N-heterocyclic carbene (NHC) ligands, are needed to facilitate the difficult oxidative addition of the C-F bond to the metal center. nih.gov
Harsh Reaction Conditions: Higher temperatures and stronger bases are often necessary compared to reactions with other aryl halides. nih.gov
Despite these difficulties, methods have been developed for the cross-coupling of aryl fluorides. For this compound, a hypothetical Suzuki coupling to form a C-C bond at the C2 position would involve reacting it with a boronic acid in the presence of a suitable palladium catalyst.
Table 2: Comparison of Conditions for Suzuki Cross-Coupling of Aryl Halides
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Catalyst | Ligand Type | Temperature |
|---|---|---|---|---|
| Ar-I | Highest | Pd(PPh₃)₄ | Simple Phosphine | Room Temp - 80°C |
| Ar-Br | High | Pd(OAc)₂ / PPh₃ | Simple Phosphine | 80°C - 120°C |
| Ar-Cl | Moderate | Pd₂(dba)₃ / XPhos | Buchwald-type | 100°C - 150°C |
| Ar-F | Lowest | Pd(OAc)₂ / tBu₃P | Bulky, Electron-Rich | >120°C |
Given the presence of the reactive α-bromo position, any cross-coupling strategy targeting the C-F bond would need to be highly chemoselective to avoid side reactions at the aliphatic bromine. This might involve protecting the ketone or using a catalytic system that is specifically tuned for C-F bond activation while being unreactive towards the C-Br bond, a non-trivial synthetic problem.
Cascade and Multi-Component Reactions Involving this compound
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without isolating intermediates. Multi-component reactions (MCRs) are similar processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The α-bromoketone functionality in this compound makes it an excellent substrate for these types of transformations, particularly for the synthesis of heterocyclic compounds. nih.govamazonaws.com
A classic example is the Hantzsch thiazole (B1198619) synthesis, a multi-component reaction where an α-haloketone reacts with a thioamide to form a thiazole ring. In this context, this compound could react with a thioamide (like thiourea) to produce a 2-amino-4-(2-fluorophenyl)-5-methylthiazole derivative.
The general mechanism proceeds via two key steps:
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine and displacing it to form an isothioamide salt intermediate.
Intramolecular Cyclization/Dehydration: The nitrogen atom of the intermediate then attacks the ketone's carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.
This strategy allows for the rapid construction of complex heterocyclic scaffolds from simple precursors. acs.org
Table 3: Potential Heterocyclic Scaffolds from Cascade Reactions of this compound
| Reactant Partner(s) | Reaction Type | Resulting Heterocycle Core |
|---|---|---|
| Thioamide / Thiourea (B124793) | Hantzsch Synthesis (MCR) | Thiazole |
| Amidines | Imidazole Synthesis (Cascade) | Imidazole |
| 2-Aminopyridine | Imidazopyridine Synthesis (Cascade) | Imidazo[1,2-a]pyridine |
| 1,3-Dicarbonyl compound & Ammonia | Hantzsch Pyrrole (B145914) Synthesis (MCR) | Pyrrole |
These reactions leverage the dual reactivity of the α-bromoketone moiety. The initial reaction occurs at the electrophilic α-carbon, and the subsequent reaction involves the carbonyl group, leading to cyclization. nih.gov The 2-fluorophenyl substituent is carried through the reaction sequence and becomes a key feature of the final heterocyclic product, influencing its physical, chemical, and potentially biological properties.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 1 2 Fluorophenyl 2 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural characterization of 1-Bromo-1-(2-fluorophenyl)-2-propanone, offering detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments. The methyl protons (CH₃) typically appear as a singlet, while the methine proton (CHBr) and the aromatic protons exhibit more complex splitting patterns due to spin-spin coupling.
The aromatic region of the spectrum is characterized by a set of multiplets arising from the four protons on the 2-fluorophenyl ring. The coupling between these protons and with the fluorine atom provides crucial information about their relative positions. For instance, in related 2'-fluoro-substituted acetophenone (B1666503) derivatives, the proton ortho to the fluorine often shows a doublet of doublets of doublets (ddd) due to coupling with neighboring protons and the fluorine atom. acs.org
A representative analysis of a similar compound, 2-bromo-1-phenylethanone, shows the aromatic protons in the range of δ 7.50-8.03 ppm. rsc.org For this compound, the chemical shifts would be influenced by the fluorine substituent.
Table 1: Representative ¹H NMR Data for Similar Structures
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Aromatic H | 7.50 - 8.03 | m | - | rsc.org |
| Methine H | 5.31 | q | 6.8 | rsc.org |
| Methyl H | 1.91 | d | 6.8 | rsc.org |
Note: The data presented is for analogous compounds and serves as an illustrative example. Actual chemical shifts for this compound may vary.
¹³C NMR Spectral Analysis: Carbon Environments, Including Carbonyl and Aromatic Carbons
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon (C=O) is typically observed in the downfield region, often around δ 190-205 ppm. rsc.org The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift.
The aromatic carbons of the 2-fluorophenyl group will appear in the range of approximately δ 115-160 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). rsc.org The other aromatic carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The methyl carbon will resonate at a higher field, typically in the range of δ 25-35 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for Analogous Phenylpropanone Structures
| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| C=O | 193.3 | - | rsc.org |
| Aromatic C | 128.7 - 133.9 | - | rsc.org |
| C-Br | 41.4 | - | rsc.org |
| CH₃ | 33.4 | - | rsc.org |
Note: This data is illustrative, based on similar chemical structures. The actual values for this compound will be influenced by the fluorine substituent.
¹⁹F NMR Spectral Analysis: Fluorine Chemical Shifts and Coupling
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.orghuji.ac.ilaiinmr.com Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom attached to an aromatic ring. For organofluorine compounds, the chemical shift range is broad, but for fluorobenzene (B45895) derivatives, specific ranges can be expected. wikipedia.org
The fluorine signal will be split by the adjacent aromatic protons, providing further confirmation of the substitution pattern. The coupling constants (JHF) are typically observed over two, three, and four bonds. huji.ac.il In some cases, through-space coupling between the fluorine and other nearby protons, such as the methine or methyl protons, might be observed, offering insights into the molecule's preferred conformation. acs.org
Table 3: General ¹⁹F NMR Characteristics
| Parameter | Typical Value/Observation | Reference |
|---|---|---|
| Natural Abundance | 100% | wikipedia.orgaiinmr.com |
| Spin | 1/2 | wikipedia.org |
| Chemical Shift Range | Broad (approx. 800 ppm) | wikipedia.org |
| H-F Coupling | Commonly observed (²J, ³J, ⁴J) | huji.ac.il |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule. rsc.orgoxinst.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the ring. It would also confirm the coupling between the methine proton and the methyl protons if such a coupling exists. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This is crucial for assigning the carbon signal for each protonated carbon. For example, the signal for the methine proton would correlate with the signal for the C-Br carbon, and the methyl proton signal would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.eduyoutube.com This powerful technique helps to piece together the molecular skeleton. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the methine proton and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, which can help to determine the stereochemistry and preferred conformation of the molecule. researchgate.net For example, a NOESY experiment could reveal spatial proximity between the methine proton and certain aromatic protons, providing information about the rotational orientation of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
Fragmentation Pathways and Mechanistic Interpretations
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by two mass units. docbrown.infoyoutube.com
Common fragmentation pathways for ketones often involve cleavage alpha to the carbonyl group. libretexts.org For this compound, this could lead to several key fragments:
Loss of a bromine radical (•Br) : This would result in a significant fragment ion [M-Br]⁺.
Loss of an acetyl radical (•COCH₃) : This would lead to the formation of a [C₇H₅FBr]⁺ fragment.
Loss of a methyl radical (•CH₃) : Cleavage of the methyl group would produce a [M-CH₃]⁺ ion.
Formation of an acylium ion : Cleavage of the C-C bond between the carbonyl group and the methine carbon could result in a [CH₃CO]⁺ acylium ion at m/z 43. libretexts.org
The presence of the 2-fluorophenyl group will also influence the fragmentation, potentially leading to characteristic fragments containing this moiety. The relative abundances of these fragment ions provide a fingerprint that can be used to confirm the structure of the molecule.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₈BrFO, HRMS provides an exact mass that can be used to confirm its identity and distinguish it from isomers. The calculated monoisotopic mass, which considers the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), is a critical piece of data for its characterization. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrFO | nih.gov |
| Calculated Exact Mass (Monoisotopic) | 229.97426 Da | nih.gov |
Isotopic Pattern Analysis for Bromine Confirmation
A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). docbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, that have an intensity ratio of roughly 1:1. The presence of this characteristic doublet in the mass spectrum of this compound serves as definitive evidence for the presence of a single bromine atom in the molecule. docbrown.infodocbrown.info
| Isotopic Ion | m/z (Da) | Expected Relative Intensity |
|---|---|---|
| [C₉H₈⁷⁹BrFO]⁺ | 229.97426 | ~100% |
| [C₉H₈⁸¹BrFO]⁺ | 231.97221 | ~97.5% |
Vibrational Spectroscopy (IR and Raman)
Identification of Characteristic Functional Group Vibrations (e.g., C=O stretch, C-Br stretch, C-F stretch)
The key functional groups in this compound each have characteristic vibrational frequencies. The carbonyl (C=O) group of the ketone typically exhibits a strong, sharp absorption in the IR spectrum. The presence of an adjacent halogen atom (an α-haloketone) and the aromatic ring can influence the exact position of this band. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds also have distinct vibrations, although the C-Br stretch is generally weaker and found at lower wavenumbers. fishersci.co.uk
Analysis of Aromatic Ring Vibrations
The 2-fluorophenyl group gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1710 - 1730 | Strong |
| Aromatic C=C | Stretch | 1450 - 1610 | Medium to Weak |
| C-F (Aryl) | Stretch | 1200 - 1270 | Strong |
| C-Br (Alkyl) | Stretch | 500 - 600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination (if single crystals obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous information about the spatial arrangement of atoms, bond lengths, and angles, which is crucial for understanding the compound's stereochemistry and conformational preferences. However, obtaining single crystals of suitable quality is a prerequisite for this analysis.
As of this writing, public crystallographic data for this compound is not available. Were such data to be obtained, it would yield the precise structural parameters of the molecule.
Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would provide a detailed geometric description of the molecule. nist.gov This includes the precise lengths of key bonds such as the C-Br, C=O, C-C, and C-F bonds. It would also reveal the bond angles around the stereogenic center at the α-carbon and within the aromatic ring. sigmaaldrich.com Furthermore, torsion angles would define the conformation of the molecule, particularly the orientation of the 2-fluorophenyl ring relative to the propanone backbone. This information is vital for understanding steric interactions and potential intramolecular forces, such as the through-space coupling that can occur between the fluorine atom and nearby protons. acs.org
Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure, which is determined through techniques such as X-ray crystallography. As of the latest available data, a published crystal structure for this specific compound could not be located in open-access crystallographic databases or the broader scientific literature.
The determination of a crystal structure provides precise atomic coordinates within the unit cell, which is the fundamental repeating unit of a crystal. This information is essential for a definitive analysis of the solid-state conformation of the molecule and the intricate network of non-covalent interactions that dictate how the molecules arrange themselves in the crystal lattice. These interactions govern many of the material's bulk properties, including melting point, solubility, and stability.
In the absence of experimental crystallographic data, a discussion of the intermolecular forces for this compound remains speculative. Based on its molecular structure, one could anticipate the presence of several types of interactions:
Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the carbon-halogen bonds (C-F and C-Br) create significant partial positive and partial negative charges within the molecule, leading to a net molecular dipole moment. These permanent dipoles would result in electrostatic attractions between adjacent molecules.
Halogen Bonding: The bromine atom, and potentially the fluorine atom, could act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen on a neighboring molecule. A halogen bond is a highly directional interaction where a region of positive electrostatic potential on the halogen (the σ-hole) is attracted to a nucleophilic region on an adjacent molecule.
C-H···O and C-H···F/Br Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl hydrogens as donors and the carbonyl oxygen or halogen atoms as acceptors would also be expected to play a role in the crystal packing.
A complete and accurate description, including quantitative data on bond lengths, bond angles, and the specific geometric arrangement of molecules, requires experimental determination. Without a crystallographic information file (CIF), the generation of data tables detailing these interactions is not possible.
Further empirical research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide the data for a thorough and factual elucidation of its crystal packing and intermolecular architecture.
Theoretical and Computational Chemistry Studies on 1 Bromo 1 2 Fluorophenyl 2 Propanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its consequences for molecular structure and reactivity. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and, consequently, its other properties.
The electronic structure, also obtainable from DFT calculations, describes the distribution of electrons within the molecule. The fluorine atom, being highly electronegative, and the bromine atom would significantly influence the electron density of the phenyl ring and the propanone backbone. This, in turn, dictates many of the molecule's chemical and physical properties.
Illustrative Data Table: Predicted Geometric Parameters for 1-Bromo-1-(2-fluorophenyl)-2-propanone *
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.95 Å |
| C=O Bond Length | ~1.21 Å |
| C-F Bond Length | ~1.36 Å |
| C-C-Br Bond Angle | ~112° |
| O=C-C Bond Angle | ~120° |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO analysis) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electronegative fluorine and bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to a non-halogenated analogue. The precise energy levels would determine its behavior as an electrophile or nucleophile in various reactions.
Illustrative Data Table: Frontier Orbital Energies *
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
*Note: These are representative energy values for a molecule of this type. The actual values would need to be determined by a specific quantum chemical calculation.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map is a valuable visualization tool in computational chemistry. It maps the electrostatic potential onto the electron density surface of a molecule, providing a clear picture of the charge distribution. Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a significant negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. A region of positive potential would be expected around the carbonyl carbon and the carbon atom bonded to the bromine, highlighting their electrophilic nature. This is particularly relevant for understanding how the molecule interacts with nucleophiles. nih.gov
Chemical Hardness and Softness Analysis
Chemical hardness (η) and softness (σ) are concepts derived from DFT that help to quantify the reactivity of a molecule. Hardness is a measure of the resistance to a change in electron distribution, while softness is the inverse of hardness. These parameters are related to the HOMO-LUMO gap.
A "hard" molecule has a large HOMO-LUMO gap, making it less reactive. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. The principles of hard and soft acids and bases (HSAB) can be applied, which state that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. Calculating the chemical hardness and softness of this compound would provide further insight into its reactivity profile with different reagents.
Illustrative Data Table: Reactivity Descriptors *
| Descriptor | Formula | Predicted Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Chemical Softness (σ) | 1 / η | 0.43 |
*Note: These values are derived from the illustrative HOMO-LUMO energies and serve as an example of the data that would be generated.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Characterization and Activation Energy Calculations
For any chemical reaction, the reactants must pass through a high-energy state known as the transition state to form products. Characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics.
Computational methods can be used to locate the transition state structure for a reaction involving this compound, for example, in a nucleophilic substitution reaction where the bromide is displaced. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be identified. For α-haloketones, nucleophilic attack can occur at the carbonyl carbon or the α-carbon, and computational modeling can help to determine which pathway is more favorable. nih.gov
Reaction Pathway Mapping for Key Transformations
The chemical reactivity of this compound is largely dictated by the presence of the α-bromo ketone functional group. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this class of compounds. Key transformations for α-haloketones often involve nucleophilic substitution, elimination, and rearrangement reactions.
Nucleophilic Substitution (SN2) Reactions:
One of the most fundamental reactions for α-haloketones is the bimolecular nucleophilic substitution (SN2) pathway. youtube.com Computational modeling of reactions between α-bromoacetophenone and various nucleophiles has shown that the carbonyl group plays a significant role in facilitating the reaction. up.ac.za The presence of the adjacent carbonyl group can lower the energy of the transition state, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide. youtube.com
For this compound, a hypothetical SN2 reaction with a nucleophile (Nu⁻) can be computationally modeled to determine the activation energy (ΔE‡) and reaction energy (ΔErxn). The reaction proceeds through a pentacoordinate transition state.
A typical computational approach would involve:
Geometry Optimization: Finding the minimum energy structures of the reactants, transition state, and products.
Frequency Calculation: To confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state) and to calculate zero-point vibrational energies (ZPVE).
Table 1: Hypothetical DFT Calculated Energy Profile for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔE‡ | Activation Energy | 15 - 25 |
| ΔErxn | Reaction Energy | -10 to -30 (for a strong nucleophile) |
| Transition State Geometry | Nu-C-Br Angle | ~180° |
Note: These values are illustrative and would depend on the specific nucleophile and the level of theory used in the calculation.
Favorskii Rearrangement:
In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. The reaction mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. Computational studies can elucidate the intricate steps of this rearrangement, including the initial deprotonation, intramolecular cyclization, and subsequent ring-opening. Mapping this pathway for this compound would involve locating the transition states for each step and the cyclopropanone intermediate.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations provide insights into these aspects.
Conformational Analysis:
The conformational preferences of this molecule are primarily determined by the rotation around the C-C bond connecting the phenyl ring and the carbonyl group, and the C-C bond between the carbonyl carbon and the chiral center. The presence of the ortho-fluoro substituent on the phenyl ring significantly influences the preferred orientation of the aromatic ring relative to the carbonyl group. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for the s-trans conformation, where the fluorine and carbonyl oxygen are anti-periplanar, likely due to the minimization of repulsive electrostatic interactions. nih.gov
For this compound, a potential energy surface scan, calculated by systematically rotating the dihedral angles, can identify the low-energy conformers.
Table 2: Predicted Low-Energy Conformers of this compound and their Relative Energies
| Conformer | Dihedral Angle (F-C-C=O) | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° (s-trans) | ~120° (gauche) | 0.0 |
| Local Minimum 1 | ~180° (s-trans) | ~-120° (gauche) | 0.5 - 1.5 |
| Local Minimum 2 | ~0° (s-cis) | ~120° (gauche) | > 3.0 |
Note: The values are estimates based on analogous systems. The gauche preference around the C(O)-C(Br) bond is typical for α-haloketones.
Molecular Dynamics Simulations:
Prediction of Spectroscopic Properties from First Principles
First-principles quantum mechanical calculations, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic properties, aiding in the structural elucidation of molecules. researchgate.netnih.gov
NMR Spectroscopy:
Ab initio calculations of NMR chemical shifts have become a standard method for confirming molecular structures. researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts. These predicted shifts can then be compared with experimental data. For this compound, DFT calculations could predict the chemical shifts for the distinct protons and carbons, including the chiral center and the aromatic carbons, which are sensitive to the electronic effects of the fluorine and bromine substituents.
Vibrational Spectroscopy (IR and Raman):
Table 3: Predicted Key Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1710 - 1730 | Strong (IR) |
| Aromatic C=C Stretch | 1580 - 1610 | Medium to Strong (IR, Raman) |
| C-F Stretch | 1250 - 1280 | Strong (IR) |
| C-Br Stretch | 650 - 680 | Medium (IR) |
Note: These are typical ranges and can be refined by specific DFT calculations.
UV-Vis Spectroscopy:
TD-DFT calculations are employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net For this compound, one would expect to see π→π* transitions associated with the aromatic ring and n→π* transitions related to the carbonyl group. masterorganicchemistry.com The calculated absorption maxima (λmax) can be compared with experimental measurements.
Applications of 1 Bromo 1 2 Fluorophenyl 2 Propanone As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The unique combination of functional groups in 1-Bromo-1-(2-fluorophenyl)-2-propanone—a bromine atom, a ketone, and a fluorophenyl group—renders it a pluripotent building block for advanced organic synthesis. psu.edu Chemists can selectively target these different reactive sites to construct a wide array of intricate structures.
This compound is an excellent precursor for a variety of carbonyl-functionalized compounds. The α-bromoketone structure is known for its reactivity, allowing for diverse chemical transformations. researchgate.net The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, while the carbonyl group can undergo a range of classic reactions. This dual reactivity allows for the synthesis of new molecules centered around the carbonyl core.
These transformations enable the conversion of the relatively simple starting material into a diverse set of more complex carbonyl compounds, each with potential applications in further synthetic steps.
Table 1: Potential Synthetic Transformations of this compound This table is generated based on established chemical principles for α-haloketones.
| Reaction Type | Reagent Example | Resulting Functional Group |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | α-Azido ketone |
| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH₄) | Bromohydrin |
| Favorskii Rearrangement | Sodium hydroxide (B78521) (NaOH) | Carboxylic acid derivative |
| Hantzsch Thiazole (B1198619) Synthesis | Thiourea (B124793) | Aminothiazole ring |
The presence of a fluorine atom on the phenyl ring makes this compound an important starting material for the synthesis of fluorinated heterocycles. researchgate.net Fluorine-containing heterocycles are of significant interest in medicinal chemistry and materials science. The compound can undergo condensation and cyclization reactions with various binucleophilic reagents to form five- or six-membered heterocyclic rings. researchgate.netnih.gov
For instance, reaction with hydrazine (B178648) derivatives can yield fluorinated pyrazoles, while reaction with thiourea can produce fluorinated aminothiazoles. researchgate.netresearchgate.net In these syntheses, the α-bromoketone moiety provides the necessary electrophilic centers for the ring-forming reaction, effectively incorporating the 2-fluorophenyl group into the final heterocyclic scaffold.
Beyond serving as a foundation upon which to build, this compound can be used to introduce the entire bromo-substituted ketone functional group into a larger, pre-existing molecular framework. This is typically achieved through alkylation reactions. For example, an enolate or other carbon nucleophile can attack the carbon bearing the bromine atom, displacing it and forming a new carbon-carbon bond. This strategy allows for the direct installation of the reactive (2-fluorophenyl)(acetyl)bromomethyl moiety, which can then be used for subsequent chemical modifications within a more complex molecular environment.
Role in the Elaboration of Aromatic Systems
The 2-fluorophenyl group within the molecule is not merely a passive carrier; it can also participate in the elaboration of aromatic systems. The fluorine atom and the bromo-ketone side chain act as directing groups in electrophilic aromatic substitution reactions, influencing the position of any new substituents on the phenyl ring. Furthermore, the core structure can be incorporated into larger polycyclic aromatic systems or biaryl compounds through various cross-coupling methodologies, once the reactive bromine on the side chain is appropriately transformed. This makes the compound a useful tool for building complex aromatic structures that are specifically fluorinated at a defined position. nih.gov
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is an approach that aims to generate libraries of structurally diverse small molecules from a common starting material. psu.edunih.gov this compound is an ideal substrate for DOS strategies due to its multiple, orthogonally reactive functional groups. A DOS approach using this compound would involve a branching synthesis pathway where different reagents are applied to the same starting material to trigger distinct transformations. psu.edu
For example:
Pathway A: A nucleophile could first displace the bromine atom.
Pathway B: The ketone could be reacted with a Grignard reagent.
Pathway C: The compound could undergo a cyclocondensation to form a heterocycle.
By systematically exploiting the different reactive handles, a single starting material can give rise to a multitude of unique molecular skeletons, a key goal in the exploration of new chemical space for drug discovery and chemical biology. nih.gov
Industrial Organic Synthesis Applications (e.g., agrochemical intermediates, specialty chemicals)
In an industrial context, this compound is classified as a synthetic intermediate. pharmaffiliates.com Such intermediates are crucial in the multi-step production of high-value final products like specialty chemicals. The presence of fluorine is particularly significant, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity, making them common in agrochemical and pharmaceutical products. Its role as an intermediate suggests its use in scalable synthetic routes to produce more complex commercial compounds. pharmaffiliates.com
Table 2: Industrial Profile of this compound
| Attribute | Description |
| CAS Number | 1181569-67-4 pharmaffiliates.com |
| Molecular Formula | C₉H₈BrFO nih.gov |
| Compound Category | Aromatic Intermediate pharmaffiliates.com |
| Potential End-Markets | Specialty Chemicals, Agrochemicals, Pharmaceuticals |
Analytical Methodologies for Chemical Analysis of 1 Bromo 1 2 Fluorophenyl 2 Propanone
Quantitative and Qualitative Analysis in Research Settings
In a research context, the primary objectives of analytical chemistry are to confirm the identity of a synthesized compound and to determine its purity. A variety of sophisticated analytical techniques are utilized to achieve these goals, providing comprehensive information about the chemical nature and composition of 1-Bromo-1-(2-fluorophenyl)-2-propanone.
Chromatography is a cornerstone of chemical separation and analysis, enabling the separation of this compound from starting materials, by-products, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds. For α-haloketones like this compound, reverse-phase HPLC is a common and effective method. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical HPLC method for a related compound, 2-bromo-1-(4-bromophenyl)-ethanone, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer for detection. sielc.com Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds. Given the ketone structure of this compound, it is expected to have sufficient volatility for GC analysis. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.
Below is a table summarizing typical starting conditions for chromatographic analysis.
| Parameter | HPLC Conditions | GC Conditions |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100 °C to 250 °C) |
| Injection Volume | 5-20 µL | 1 µL (split/splitless injection) |
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful combination of separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a definitive method for the identification of volatile compounds. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule. This pattern can be compared to spectral libraries for positive identification. For this compound, the mass spectrum would show a characteristic molecular ion peak and fragment ions corresponding to the loss of bromine, the carbonyl group, and parts of the fluorophenyl ring. This technique is not only used for identification but also for quantification, often by selective ion monitoring (SIM), which enhances sensitivity and selectivity for the target analyte. researchgate.netpublisso.de A validated dynamic headspace GC-MS method has been successfully used for the analysis of the related compound 1-phenyl-2-propanone. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for a wide range of compounds. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the gold standard for trace-level quantification in complex matrices.
| Parameter | GC-MS Typical Parameters |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (for identification), Selective Ion Monitoring (SIM) (for quantification) |
| Interface Temperature | 250-280 °C |
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. scispace.comujpronline.com It is a requirement for methods used in quality control and regulatory submissions. The key validation parameters are defined by international guidelines. europa.eu
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is determined by analyzing a series of standards of known concentrations and performing a linear regression of the response versus concentration.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (a certified reference material or a sample spiked with a known amount of analyte) and comparing the measured value to the true value.
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is assessed at different levels: repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment).
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The validation of a GC-MS method for 1-phenyl-2-propanone demonstrated good specificity, linearity, accuracy, and precision, confirming the suitability of this type of method for analyzing related ketones. researchgate.net
| Validation Parameter | Objective | Typical Acceptance Criterion |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis; Resolution > 2 from nearest peak. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To measure closeness to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | To measure variability under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantification (LOQ) | To determine the lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10. |
In-Process Control and Quality Assurance in Chemical Synthesis
In-process controls (IPCs) are crucial for ensuring the quality and consistency of the synthesis of this compound. The analytical methods described above, particularly HPLC and GC, are adapted for rapid analysis during the manufacturing process.
IPCs are used to:
Monitor Reaction Progress: By taking small samples from the reaction mixture at various time points, the depletion of starting materials and the formation of the product can be tracked. This allows chemists to determine the optimal reaction time, preventing the formation of excess impurities from over-reaction and ensuring the reaction has proceeded to completion.
Ensure Quality at Intermediate Stages: In multi-step syntheses, IPCs are used to confirm the purity and identity of intermediate compounds before proceeding to the next step.
Optimize Reaction Conditions: Analytical monitoring helps in optimizing parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.
Quality assurance (QA) relies on these validated analytical methods to release the final product. A final quality control check using a fully validated HPLC or GC method confirms that the purity of this compound meets the pre-defined specifications before it is sold or used in a subsequent process.
Environmental Monitoring and Fate
As a halogenated organic compound (HOC), this compound belongs to a class of chemicals that can exhibit persistence in the environment. nih.govresearchgate.net HOCs can resist natural degradation processes and have the potential for long-range transport in the atmosphere and bioaccumulation in food chains. nih.govnih.gov
The environmental fate of this compound itself has not been extensively studied. However, based on its structure as an α-haloketone, its stability and potential presence in environmental samples would be of interest if it were to be produced or used on a large scale. Factors influencing its environmental fate include its susceptibility to hydrolysis, photolysis (degradation by sunlight), and microbial degradation. nih.gov
Should environmental monitoring be required, the highly sensitive and specific hyphenated techniques described, such as GC-MS or LC-MS/MS, would be the methods of choice. These techniques are capable of detecting and quantifying trace levels of organic pollutants in complex environmental matrices like water, soil, and air.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Organic Chemistry
1-Bromo-1-(2-fluorophenyl)-2-propanone, like other α-haloketones, is a highly valuable synthetic building block. mdpi.comnih.govresearchgate.net Its significance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. mdpi.comresearchgate.net This bifunctional nature allows it to serve as a precursor for a wide array of more complex molecular architectures, particularly heterocyclic compounds. mdpi.comnih.govwikipedia.org
The reactivity of α-haloketones is enhanced compared to corresponding alkyl halides due to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov These compounds are key intermediates in the synthesis of various N, S, and O-heterocycles, some of which are precursors to important pharmacological agents. mdpi.comnih.govnih.gov Reactions such as the Hantzsch pyrrole (B145914) synthesis and the synthesis of thiazoles from thioamides are classic examples of their utility. wikipedia.org The general synthetic value of α-haloketones is well-documented, highlighting their role in constructing molecules that would be difficult to access through other means. up.ac.za
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrFO | nih.gov |
| Molecular Weight | 231.06 g/mol | nih.gov |
| XLogP3 | 2.5 | nih.gov |
| Monoisotopic Mass | 229.97426 Da | nih.gov |
| IUPAC Name | 1-bromo-1-(2-fluorophenyl)propan-2-one | nih.gov |
Unexplored Reactivity and Synthetic Opportunities
While the general reactivity of α-haloketones is well-established, the specific reaction pathways of this compound remain largely underexplored. Future research could focus on several promising areas:
Asymmetric Synthesis: A significant opportunity lies in the development of asymmetric transformations. While methods for the asymmetric α-bromination of ketones using organocatalysts have been reported, applying these to generate enantiomerically pure this compound could open doors to chiral building blocks. wikipedia.org Subsequent stereoselective reactions with nucleophiles would provide access to a vast range of chiral molecules.
Tandem and Multicomponent Reactions: The dual electrophilicity of the molecule is ideal for designing tandem reactions. For instance, one-pot procedures combining nucleophilic substitution at the α-carbon with a subsequent reaction at the carbonyl group could streamline complex syntheses. The development of tandem Wittig/reductive halogenation reactions for related systems suggests such strategies are feasible. organic-chemistry.org
Exploring Diverse Nucleophiles: Systematic studies involving a wider range of carbon, nitrogen, oxygen, and sulfur nucleophiles could lead to novel heterocyclic systems and functionalized acyclic compounds. nih.gov The reaction with N-heterocyclic compounds, for example, often leads to quaternization, forming ylides that can undergo cycloaddition reactions. nih.gov
Favorskii Rearrangement: The acidity of the α'-hydrogen makes the Favorskii rearrangement a potential reaction pathway in the presence of a base. wikipedia.org Investigating this rearrangement with this compound could yield valuable substituted carboxylic acid derivatives.
Potential for Novel Catalyst Development in its Synthesis or Transformations
Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of reactions involving this compound.
Greener Synthetic Catalysts: Traditional halogenation methods can use hazardous reagents like elemental bromine. mdpi.com Developing greener synthetic protocols is crucial. Heterogeneous photocatalysis, using systems like copper-doped carbon nitride (Cu–C₃N₄) with less toxic halogen sources, presents a promising alternative for the synthesis of α-haloketones under ambient conditions. acs.org Another approach involves triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones. organic-chemistry.org
Organocatalysis for Asymmetric Transformations: As mentioned, organocatalysis is a key area for achieving asymmetric synthesis. wikipedia.org Designing novel proline- or quinine-based catalysts specifically tailored for the 2-fluorophenyl substrate could improve enantioselectivity in both its synthesis and subsequent transformations.
Selective Reaction Control: A significant challenge in the chemistry of α-haloketones is controlling the site of nucleophilic attack (α-carbon vs. carbonyl carbon). nih.gov Developing catalysts that can selectively activate one electrophilic site over the other would be a major advance, enabling precise control over the reaction outcome.
Emerging Analytical Challenges and Method Development
With the exploration of new reactions and applications, new analytical challenges will emerge.
Chiral Separation: If asymmetric synthesis is pursued, the development of robust analytical methods for separating and quantifying enantiomers will be essential. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the methods of choice.
In-Situ Reaction Monitoring: To optimize complex catalytic cycles and tandem reactions, real-time monitoring of reactants, intermediates, and products is necessary. This requires the development of rapid and sensitive methods compatible with the reaction environment.
Trace Analysis in Complex Matrices: Should this compound or its derivatives find use in materials or other fields, methods for detecting trace amounts in environmental or industrial samples will be required. Techniques like micro liquid-liquid extraction (MLLE) coupled with GC-Mass Spectrometry (GC-MS), which have been developed for other haloketones in water, could be adapted. nih.gov The push for "green" analytical chemistry also calls for methods with reduced solvent consumption and faster analysis times. nih.gov
Outlook for New Applications in Material Science or other Non-Clinical Fields
While the primary utility of α-haloketones has been in synthesizing biologically active molecules, the unique structural features of this compound suggest potential in other areas.
Polymer Chemistry: The reactive C-Br bond and the carbonyl group could be used to anchor this molecule onto polymer backbones or to initiate polymerization reactions, creating functional materials with tailored properties.
Organic Electronics and Dyes: The fluorinated aromatic ring is a common feature in liquid crystals and materials for organic electronics. The compound could serve as a building block for novel dyes or photoactive materials, where the fluorine and bromine atoms can be used to tune the electronic properties and intermolecular interactions.
Surface Modification: The molecule's reactivity could be harnessed to chemically modify surfaces, imparting new properties such as hydrophobicity or specific binding capabilities.
Q & A
Q. What are the established synthetic routes for preparing 1-bromo-1-(2-fluorophenyl)-2-propanone, and what are the critical reaction parameters?
- Methodological Answer : A common method involves bromination of 1-(2-fluorophenyl)-2-propanone using molecular bromine (Br₂) in anhydrous dichloromethane at 25°C for 2 hours. Stoichiometric control is critical to avoid over-bromination. Post-reaction, the mixture is quenched with sodium thiosulfate, extracted, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc) ensures product isolation .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural confirmation requires combined spectroscopic and crystallographic analysis:
- NMR : NMR (CDCl₃) shows a singlet for the brominated methyl group (~δ 4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms the ketone carbonyl (~δ 195 ppm) and C-Br (~δ 40 ppm).
- GC-MS : Molecular ion peak at m/z 230/232 (Br isotopic pattern) and fragmentation consistent with loss of Br (M⁺–79).
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths (C-Br ≈ 1.97 Å) and torsion angles .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination of 1-(2-fluorophenyl)-2-propanone?
- Methodological Answer : Regioselectivity is influenced by electronic effects of the 2-fluorophenyl group. To minimize competing aromatic bromination:
Q. How can computational methods predict reaction pathways and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Reactivity : Fukui indices identify electrophilic sites; HOMO-LUMO gaps predict kinetic stability.
- Thermodynamics : Gibbs free energy (ΔG) of bromination steps validates feasibility.
- Solvent Effects : COSMO-RS simulations correlate solvent choice with reaction yield .
Q. What crystallographic tools resolve structural ambiguities in halogenated ketones like this compound?
- Methodological Answer :
- SHELX Suite : SHELXL refines X-ray data to determine anisotropic displacement parameters and validate C-Br bond geometry .
- ORTEP-3 : Graphical representation of thermal ellipsoids and molecular packing (e.g., π-stacking of fluorophenyl groups) .
- Twinned Data Handling : For poorly diffracting crystals, twin refinement (via CELL_NOW) improves data quality .
Q. How do researchers mitigate hazards associated with brominated intermediates during synthesis?
- Methodological Answer :
- Byproduct Management : Trap HBr gas using NaOH scrubbers.
- Safe Workup : Use rotary evaporation under reduced pressure (≤40°C) to avoid thermal decomposition.
- Analytical Validation : ICP-MS detects residual Br⁻ in reaction waste (<1 ppm threshold) .
Data Contradictions and Validation
Q. Discrepancies in reported melting points for this compound: How to resolve them?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Validate via:
- DSC : Measure melting onset temperature (reported range: 65–68°C).
- PXRD : Compare experimental patterns with simulated data (e.g., Mercury 4.3) .
Q. Why do NMR spectra of this compound vary across studies, and how can reproducibility be ensured?
- Methodological Answer : Solvent deuteration (CDCl₃ vs. DMSO-d₆) and concentration affect chemical shifts. Standardize:
- Internal reference (TMS at δ 0 ppm).
- Control temperature (298 K) and probe calibration.
- Purity checks via NMR (δ –115 ppm for 2-fluorophenyl) .
Tables for Key Analytical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 231.06 g/mol | HRMS (ESI⁺) | |
| Melting Point | 65–68°C | DSC | |
| C-Br Bond Length | 1.97 Å | XRD (SHELXL) | |
| NMR (CHCl₃) | δ 4.50 (s, 2H, CH₂Br) | 400 MHz, TMS reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


